N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide: is a complex organic compound characterized by the presence of benzoyl, chlorophenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Group: The initial step involves the acylation of a chlorophenyl compound with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The intermediate product is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
Amidation: Finally, the product undergoes amidation with propanamide under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and phenylsulfonyl groups, leading to the formation of corresponding sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The benzoyl and phenylsulfonyl groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)formamide
- N-(2-benzoyl-4-chlorophenyl)-2-phenoxypropanamide
Comparison: N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQEOBTWMBYRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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